L-Asparagine, L-asparaginyl-L-asparaginyl-
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Overview
Description
L-Asparagine, L-asparaginyl-L-asparaginyl- is a derivative of L-asparagine, an amino acid that is used in the biosynthesis of proteins. L-asparagine contains an α-amino group, an α-carboxylic acid group, and a side chain carboxamide, classifying it as a polar, aliphatic amino acid . It is non-essential in humans, meaning the body can synthesize it .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-asparagine can be synthesized from aspartic acid and ammonia by the enzyme asparagine synthetase . The reaction involves the amidation of aspartic acid, where ammonia is attached to the carboxyl group of aspartic acid to form L-asparagine .
Industrial Production Methods
Industrial production of L-asparagine typically involves microbial fermentation. Microorganisms such as Escherichia coli and Erwinia sp. are commonly used for the production of L-asparagine . The fermentation process is optimized to increase yield and purity, and the product is then purified using various techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
L-asparagine undergoes several types of chemical reactions, including hydrolysis, transamination, and amidation .
Common Reagents and Conditions
Hydrolysis: L-asparagine can be hydrolyzed to aspartate by the enzyme asparaginase. This reaction typically occurs under physiological conditions.
Transamination: Aspartate, formed from the hydrolysis of L-asparagine, can undergo transamination to form glutamate and oxaloacetate.
Major Products
Scientific Research Applications
L-asparagine and its derivatives have wide applications in various fields:
Mechanism of Action
L-asparagine exerts its effects through various mechanisms:
Comparison with Similar Compounds
L-asparagine is similar to other amino acids such as L-glutamine and L-aspartic acid. it is unique in its ability to be synthesized from aspartic acid and ammonia and its role in the metabolism of toxic ammonia .
List of Similar Compounds
- L-glutamine
- L-aspartic acid
- L-2-aminosuccinamic acid
- L-aspartic acid β-amide
Properties
CAS No. |
69356-48-5 |
---|---|
Molecular Formula |
C12H20N6O7 |
Molecular Weight |
360.32 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N6O7/c13-4(1-7(14)19)10(22)17-5(2-8(15)20)11(23)18-6(12(24)25)3-9(16)21/h4-6H,1-3,13H2,(H2,14,19)(H2,15,20)(H2,16,21)(H,17,22)(H,18,23)(H,24,25)/t4-,5-,6-/m0/s1 |
InChI Key |
ACRYGQFHAQHDSF-ZLUOBGJFSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)C(=O)N |
Canonical SMILES |
C(C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)N)C(=O)N |
Origin of Product |
United States |
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